3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.09027155 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactions with Nitrogen Dioxide and Nitrous Acid
The compound 3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, as part of the broader family of indoles, participates in reactions with nitrogen dioxide and nitrous acid, leading to various derivatives. Research demonstrates that 2-phenyl- and 1-methyl-2-phenylindole, when reacted with nitrogen dioxide or nitrous acid, mainly form isonitroso and 3-nitroso indole derivatives. These reactions exhibit the chemical versatility of indole compounds and their potential for synthesizing novel organic molecules with specific functionalities (Astolfi et al., 2006).
Antioxidant and Thermal Stability
Indolinonic nitroxides, including derivatives of the compound , have been investigated for their antioxidant activity and thermal stability. These studies are crucial for applications in materials science, particularly in enhancing the durability and performance of polymeric materials. Research indicates that certain indolinonic nitroxides offer better process stabilization and antioxidant properties than traditional phenolic antioxidants in the extrusion of polypropylene, highlighting their importance in industrial processes (Alberti et al., 1993).
Novel Synthesis Methods
The exploration of novel synthesis methods for indoles, including this compound, is another area of scientific research. Techniques such as electro-reductive cyclization have been employed to generate derivatives of indoles, demonstrating the compound's role in developing new synthetic pathways. This research not only expands the chemical toolbox for creating indole derivatives but also opens up new possibilities for designing compounds with tailored properties for various applications (Tanaka et al., 1988).
Development of Non-Ulcerogenic Derivatives
In the pharmaceutical research domain, derivatives of indoles, including the specific compound , have been synthesized and evaluated for their anti-inflammatory and analgesic properties, while minimizing gastrointestinal toxicities associated with traditional NSAIDs. This line of research is particularly significant in the quest for safer and more effective therapeutic agents. Compounds designed to exhibit reduced gastrointestinal ulcerogenicity, alongside promising anti-inflammatory and analgesic activities, exemplify the therapeutic potential of these indole derivatives (Bhandari et al., 2010).
Properties
IUPAC Name |
3-hydroxy-1-methyl-5-nitro-3-phenacylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-18-14-8-7-12(19(23)24)9-13(14)17(22,16(18)21)10-15(20)11-5-3-2-4-6-11/h2-9,22H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOYHTZFCJNNSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)(CC(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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